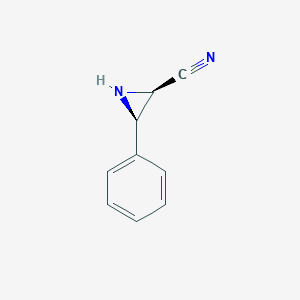
(2R,3S)-3-phenylaziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-phenylaziridine-2-carbonitrile is an organic compound characterized by a three-membered aziridine ring with a phenyl group and a nitrile group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted amine with a nitrile-containing compound under basic conditions. The reaction often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-3-phenylaziridine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-3-phenylaziridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-phenylaziridine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-phenylaziridine-2-carbonitrile: A stereoisomer with different spatial arrangement of atoms.
(2S,3R)-3-phenylaziridine-2-carbonitrile: Another stereoisomer with distinct properties.
(2S,3S)-3-phenylaziridine-2-carbonitrile: A stereoisomer with a different configuration.
Uniqueness
(2R,3R)-3-phenylaziridine-2-carbonitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C9H8N2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2R,3S)-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H/t8-,9-/m0/s1 |
Clave InChI |
PBNPTRKEHUFRPP-IUCAKERBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](N2)C#N |
SMILES canónico |
C1=CC=C(C=C1)C2C(N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


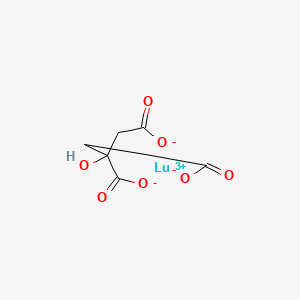
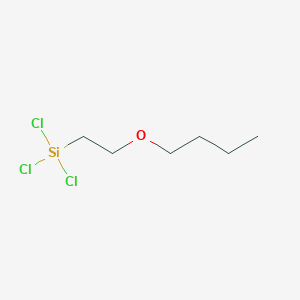
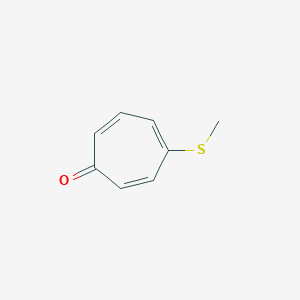

![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)


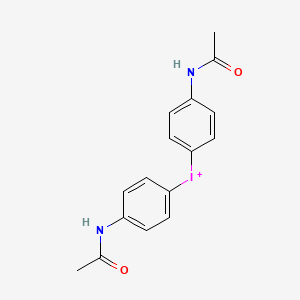
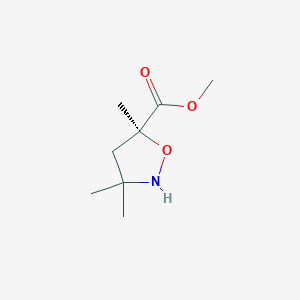


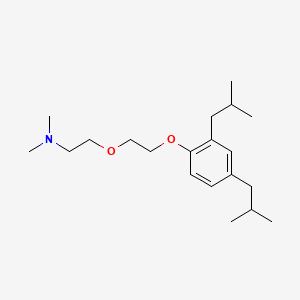
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)

